![molecular formula C26H29N7O3S B2751433 1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 893274-74-3](/img/structure/B2751433.png)
1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
The compound “1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide” is a derivative of 3-(phenylsulfonyl)-[1,2,3]triazolo[1,5a]quinazolin-5(4h)-one . It is used in methods of reducing the virulence of bacteria that express AgrA, in methods for preventing or treating diseases caused or exacerbated by bacteria, preferably by Staphylococcus aureus, such as skin or lung infections or atopic dermatitis .
Molecular Structure Analysis
The molecular structure of this compound is complex with various functional groups. The compound includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include various spectroscopic data such as IR and NMR . The molecular weight is 326.33 .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on compounds with structural similarities to 1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide has demonstrated promising antimicrobial and antifungal activities. For example, studies have shown that novel triazoloquinazoline derivatives exhibit moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains (Escherichia coli, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus) and fungal strains (Cryptococcus neoformans var. grubii, Candida albicans), highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Selective Serotonin 5-HT(6) Receptor Antagonists
Another area of research application is in the development of selective serotonin 5-HT(6) receptor antagonists. Studies have identified substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines as highly active and selective antagonists in this context, showing promise for therapeutic applications in neurological disorders (Ivachtchenko et al., 2010).
Antitumor Activity
Compounds structurally related to 1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide have also been explored for their antitumor activities. For instance, research has revealed that certain triazoloquinazoline derivatives possess significant antitumor properties, offering new avenues for cancer treatment (Zhou et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of triazoloquinazoline derivatives have been extensively studied. Research efforts have focused on developing new synthetic methods to create a variety of derivatives with potential bioactive properties. These studies provide valuable insights into the chemical properties and reactivity of such compounds, laying the groundwork for their application in drug development and other scientific research areas (Crabb et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is bacteria that express AgrA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of certain bacteria, including Staphylococcus aureus . By targeting AgrA, the compound can influence bacterial virulence and biofilm formation .
Mode of Action
The compound interacts with its target by reducing the virulence of bacteria, preferably S. aureus, expressing AgrA . It achieves this by inhibiting the quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density, which bacteria use to regulate gene expression, including genes responsible for virulence .
Biochemical Pathways
The compound affects the Agr quorum-sensing system, a major regulatory network in S. aureus . This system controls the expression of numerous genes, including those encoding virulence factors . By inhibiting this system, the compound can prevent or treat bacterial infections and diseases caused or exacerbated by bacteria .
Result of Action
The compound’s action results in the reduction of bacterial virulence and the prevention or treatment of diseases caused or exacerbated by bacteria, preferably S. aureus . These diseases may include skin or lung infections, atopic dermatitis, or psoriasis .
properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3S/c27-25(34)26(32-15-7-2-8-16-32)13-17-31(18-14-26)22-20-11-5-6-12-21(20)33-23(28-22)24(29-30-33)37(35,36)19-9-3-1-4-10-19/h1,3-6,9-12H,2,7-8,13-18H2,(H2,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSFZWRBGQBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide |
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